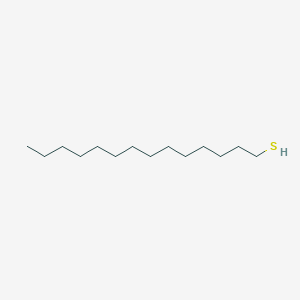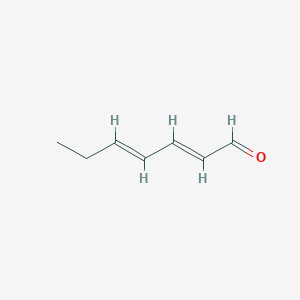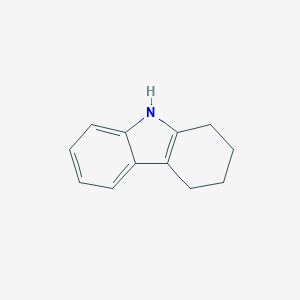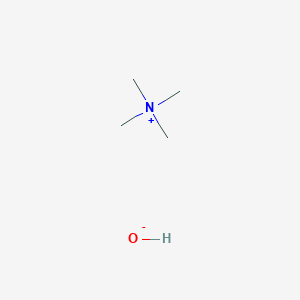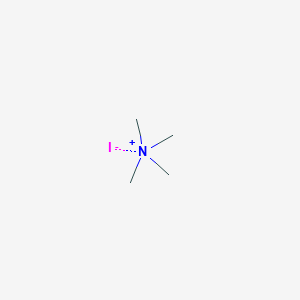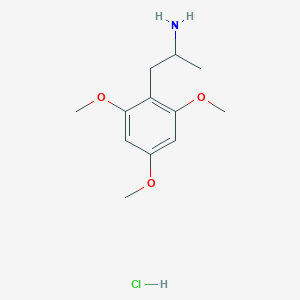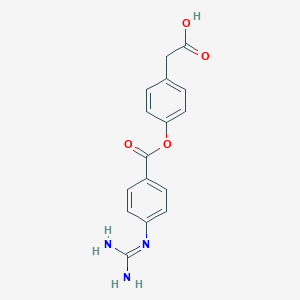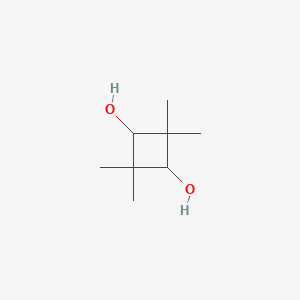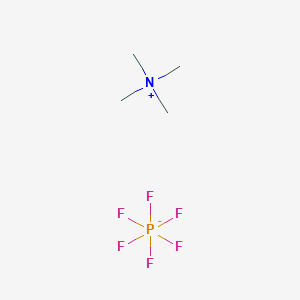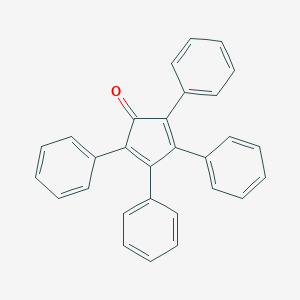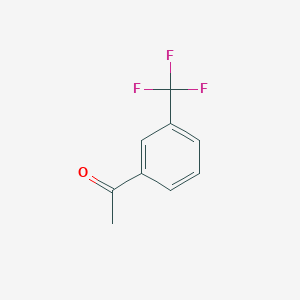
3'-(トリフルオロメチル)アセトフェノン
概要
説明
It is a colorless to orange-red liquid that is insoluble in water . This compound is notable for its trifluoromethyl group attached to the acetophenone structure, which imparts unique chemical properties.
科学的研究の応用
3’-(Trifluoromethyl)acetophenone has a wide range of applications in scientific research:
作用機序
Target of Action
3’-(Trifluoromethyl)acetophenone is a reagent used in the stabilization of endosomal-toll-like receptor TRL8 . TLR8 is a part of the toll-like receptor (TLR) family which plays a fundamental role in pathogen recognition and activation of innate immunity.
Mode of Action
It is known to create a sort of inhibitory activity . This suggests that it may prevent or reduce the activation of TLR8, thereby modulating the immune response.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3’-(Trifluoromethyl)acetophenone is not well-documented. Factors such as temperature, pH, and presence of other compounds could potentially impact its activity. For safe handling, it is recommended to use this compound only outdoors or in a well-ventilated area .
生化学分析
Biochemical Properties
3’-(Trifluoromethyl)acetophenone plays a significant role in biochemical reactions, particularly in the stabilization of endosomal-toll-like receptor TRL8, creating an inhibitory activity . This compound interacts with various enzymes and proteins, including carbonyl reductase from Kluyveromyces thermotolerans, which reduces 3’-(Trifluoromethyl)acetophenone to ®-1-[3-(trifluoromethyl)phenyl]ethanol with high enantiomeric excess . The nature of these interactions involves the reduction of the carbonyl group, leading to the formation of chiral alcohols.
Cellular Effects
3’-(Trifluoromethyl)acetophenone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In recombinant Escherichia coli cells, the reduction of 3’-(Trifluoromethyl)acetophenone to ®-1-[3-(trifluoromethyl)phenyl]ethanol has been shown to enhance biocatalytic efficiency . This compound’s impact on cell function includes modulation of enzyme activity and potential effects on cellular redox states.
Molecular Mechanism
The molecular mechanism of 3’-(Trifluoromethyl)acetophenone involves its interaction with carbonyl reductase enzymes, leading to the reduction of the carbonyl group to form chiral alcohols . This process is facilitated by the binding of the compound to the active site of the enzyme, resulting in the transfer of electrons and protons to the carbonyl group. Additionally, 3’-(Trifluoromethyl)acetophenone may exhibit inhibitory activity on certain receptors, such as endosomal-toll-like receptor TRL8 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-(Trifluoromethyl)acetophenone can change over time. The stability and degradation of this compound are influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that the biocatalytic reduction of 3’-(Trifluoromethyl)acetophenone to ®-1-[3-(trifluoromethyl)phenyl]ethanol is optimized under specific conditions, including the use of surfactants and natural deep eutectic solvents . Long-term effects on cellular function may include changes in enzyme activity and metabolic flux.
Dosage Effects in Animal Models
The effects of 3’-(Trifluoromethyl)acetophenone vary with different dosages in animal models. Higher doses of this compound may lead to toxic or adverse effects, while lower doses may be more effective in achieving the desired biochemical outcomes. Studies on the dosage effects of 3’-(Trifluoromethyl)acetophenone in animal models are limited, but it is essential to consider the potential for threshold effects and toxicity at high doses .
Metabolic Pathways
3’-(Trifluoromethyl)acetophenone is involved in metabolic pathways that include its reduction to chiral alcohols by carbonyl reductase enzymes This compound may also interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of 3’-(Trifluoromethyl)acetophenone within cells and tissues involve interactions with transporters and binding proteins. This compound’s localization and accumulation are influenced by its chemical properties, such as solubility and affinity for specific biomolecules . Understanding the transport and distribution of 3’-(Trifluoromethyl)acetophenone is essential for optimizing its use in biochemical research.
Subcellular Localization
3’-(Trifluoromethyl)acetophenone’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The activity and function of this compound may be affected by its localization within the cell, influencing its interactions with enzymes and other biomolecules.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 3’-(Trifluoromethyl)acetophenone typically involves the reaction of 3-aminobenzotrifluoride with sulfuric acid to form a diazo solution. This solution is then reacted with acetaldoxime to produce 3’-(Trifluoromethyl)acetophenone oxime. The oxime is subsequently treated with hydrochloric acid and distilled to yield 3’-(Trifluoromethyl)acetophenone .
Industrial Production Methods: Industrial production methods for 3’-(Trifluoromethyl)acetophenone often involve the use of pyrophoric reagents such as trifluoromethylbenzene and n-butyl lithium. these reagents pose significant safety challenges at an industrial scale . Therefore, alternative methods that improve yield and purity while minimizing safety risks are preferred.
化学反応の分析
Types of Reactions: 3’-(Trifluoromethyl)acetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens or nitro compounds under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
類似化合物との比較
2,2,2-Trifluoroacetophenone: This compound has a similar structure but differs in the position of the trifluoromethyl group.
4’-(Trifluoromethyl)acetophenone: Another isomer with the trifluoromethyl group in the para position.
3’,5’-Bis(trifluoromethyl)acetophenone: Contains two trifluoromethyl groups, providing different chemical properties.
Uniqueness: 3’-(Trifluoromethyl)acetophenone is unique due to its specific trifluoromethyl group positioning, which influences its reactivity and interaction with other molecules. This positioning makes it particularly useful in certain synthetic applications and biological studies .
特性
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXGMGUHGLQMAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059844 | |
| Record name | Ethanone, 1-[3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349-76-8 | |
| Record name | 3′-(Trifluoromethyl)acetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(3-(trifluoromethyl)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 349-76-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 349-76-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59177 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-[3-(trifluoromethyl)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-[3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-(trifluoromethyl)acetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.901 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHANONE, 1-(3-(TRIFLUOROMETHYL)PHENYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ30608V1H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
